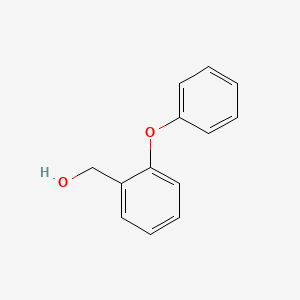

(2-Phenoxyphenyl)methanol

Übersicht

Beschreibung

It is a white solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2-Phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-phenoxyphenyl)methanone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of (2-phenoxyphenyl)methanone. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Phenoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2-phenoxyphenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2-phenoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed:

Oxidation: (2-Phenoxyphenyl)methanone.

Reduction: (2-Phenoxyphenyl)methane.

Substitution: (2-Phenoxyphenyl)chloromethane.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research has demonstrated that derivatives of (2-Phenoxyphenyl)methanol exhibit anticonvulsant properties. A study synthesized various oxadiazole derivatives incorporating this compound and evaluated their anticonvulsant activity. The results indicated that certain modifications to the structure led to enhanced efficacy against seizures, highlighting the compound's potential in developing new anticonvulsant medications .

2. Anti-inflammatory Agents

Another significant application of this compound is in the development of anti-inflammatory drugs. A study focused on synthesizing N-arylidene-2-(2-phenoxyphenyl) acetohydrazides aimed to create compounds with reduced gastrointestinal toxicity compared to traditional NSAIDs. The synthesized compounds showed promising anti-inflammatory effects, with a notable reduction in paw edema in rat models, representing a potential therapeutic avenue for safer anti-inflammatory agents .

3. Fungicidal Activity

The compound has also been evaluated for its fungicidal properties. Research indicated that modifications to the phenoxy group influenced the fungicidal activity against various fungal strains. Structure-activity relationship studies revealed that specific substitutions enhanced efficacy, suggesting potential applications in agricultural chemistry as fungicides .

Materials Science Applications

1. Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

2. Photochemical Applications

The compound's ability to absorb UV light makes it suitable for photochemical applications, including UV filters and photostabilizers in plastics and coatings. Its incorporation into formulations can help improve the longevity and durability of materials exposed to sunlight.

Case Study 1: Anticonvulsant Derivatives

In a study published in 2013, researchers synthesized a series of oxadiazole derivatives based on this compound. The anticonvulsant activity was assessed using established seizure models, showing that certain derivatives exhibited significant protective effects against induced seizures .

Case Study 2: Anti-inflammatory Hydrazides

A 2020 study focused on developing new anti-inflammatory agents derived from this compound. The synthesized hydrazides were tested for their effects on carrageenan-induced paw edema in rats, demonstrating a significant reduction in inflammation compared to control groups .

Wirkmechanismus

The mechanism of action of (2-Phenoxyphenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Phenoxyethanol: An antiseptic and preservative with similar structural features but different applications.

Benzyl Alcohol: A simpler alcohol with a benzene ring, used as a solvent and preservative.

(2-Phenylethanol): An alcohol with a phenyl group, used in fragrances and as a flavoring agent.

Uniqueness: (2-Phenoxyphenyl)methanol is unique due to its dual aromatic rings connected by a methanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

(2-Phenoxyphenyl)methanol, with the chemical formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol, is a compound characterized by a phenoxy group attached to a benzyl alcohol structure. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Chemical Structure and Properties

The structure of this compound consists of:

- Benzyl alcohol group :

- Phenoxy group :

This compound appears as a light yellow solid with a melting point ranging from 55 to 56 °C, making it suitable for various applications in organic synthesis and material science.

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several cytochrome P450 enzymes, including:

- CYP1A2

- CYP2C19

- CYP2C9

These enzymes are essential for the metabolism of many drugs, suggesting that this compound could influence the pharmacokinetics of co-administered medications. The inhibition of these enzymes can lead to altered therapeutic effects or increased toxicity of certain drugs, necessitating further investigation into its pharmacological interactions .

Potential Anti-inflammatory Activity

A related study explored the biological activity of derivatives synthesized from this compound. Specifically, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide demonstrated promising anti-inflammatory effects, showing a reduction in inflammation in carrageenan-induced rat paw edema assays. The observed reduction ranged from 32% to 58%, indicating potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Effect/Outcome |

|---|---|---|

| Cytochrome P450 Inhibition | This compound | Inhibits CYP1A2, CYP2C19, CYP2C9 |

| Anti-inflammatory | N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32% - 58% reduction in inflammation |

| Antimicrobial | Potential (not directly studied) | Structural similarity suggests possible activity |

Eigenschaften

IUPAC Name |

(2-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBMTWFHYYOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.